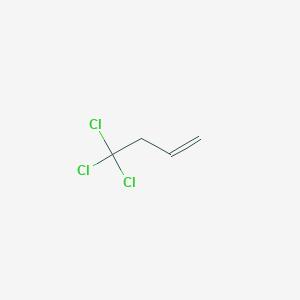

TRICHLOROBUTENE)

Description

Historical Context and Evolution of Research on Chlorinated Butenes

The study of chlorinated hydrocarbons dates back to the 19th century, with significant advancements in their production and application occurring throughout the 20th century. universiteitleiden.nl Chlorinated butenes, as a specific class, gained prominence with the development of synthetic rubbers. britannica.com For instance, 1,3-butadiene (B125203) became a crucial monomer in the production of synthetic rubber, and its chlorination reactions, yielding compounds like dichlorobutenes and trichlorobutenes, were extensively investigated. britannica.com Early research was largely driven by industrial applications, particularly in the production of polymers and as intermediates for other chemicals. smolecule.comhaz-map.comnih.gov Over time, the focus of research has expanded to include more detailed investigations into the reaction mechanisms, isomeric forms, and the environmental fate of these compounds. pops.int The development of sophisticated analytical techniques has allowed for a deeper understanding of the complex mixtures and reaction pathways involved in the chlorination of butenes. escholarship.org

Isomeric Considerations and Structural Diversity within Trichlorobutene

The chemical formula C4H5Cl3 can represent numerous constitutional and geometric isomers of trichlorobutene, each with unique physical and chemical properties. The position of the double bond and the chlorine atoms on the four-carbon chain leads to this structural diversity. ontosight.ai

Some of the notable isomers include:

2,3,4-Trichloro-1-butene (B1195082): This isomer is a colorless liquid and is a key intermediate in the synthesis of chloroprene (B89495). smolecule.comhaz-map.comnih.gov

1,2,3-Trichloro-2-butene: A colorless liquid synthesized through the chlorination of butene isomers. ontosight.ai

1,2,4-Trichloro-2-butene: This isomer is also a colorless liquid and is utilized as an intermediate in the production of various chemicals. ontosight.ai

3,3,4-Trichloro-1-butene: Another isomeric form of trichlorobutene. guidechem.com

1,3,4-Trichloro-1-butene: Can be obtained through the pyrolytic decomposition of 1,2,3,4-tetrachlorobutane (B46602) and exists as low-melting and high-melting isomers. google.com

The specific arrangement of atoms in each isomer significantly influences its reactivity, boiling point, density, and potential applications. For example, the presence of a double bond allows for addition reactions, while the chlorine atoms can undergo substitution reactions. smolecule.com The study of these isomers is crucial for controlling chemical reactions and synthesizing desired products with specific properties.

Significance of Trichlorobutene as a Synthetic Building Block

Trichlorobutenes are highly valued as synthetic building blocks in organic chemistry due to their reactive nature. ontosight.ai The presence of both a double bond and multiple chlorine atoms allows for a wide range of chemical transformations.

Key synthetic applications include:

Synthesis of Dienes: Dehydrochlorination of trichlorobutene isomers can yield dichlorobutadienes, which are important monomers in the production of synthetic rubbers and other polymers. For instance, 1,3-dichloro-1,3-butadiene is produced from 1,3,4-trichloro-1-butene. google.com

Nucleophilic Substitution: The chlorine atoms in trichlorobutene can be replaced by various nucleophiles, such as hydroxides, amines, and thiols, to introduce new functional groups and synthesize a diverse array of compounds. smolecule.com

Addition Reactions: The double bond in trichlorobutene is susceptible to addition reactions with halogens or hydrogen halides, leading to the formation of more saturated and functionalized molecules. smolecule.com

Intermediate for a Range of Chemicals: Trichlorobutenes serve as intermediates in the manufacturing of pharmaceuticals, agrochemicals, and other specialty chemicals. ontosight.aiontosight.aiontosight.ai For example, 2,3,4-trichloro-1-butene is a precursor in the synthesis of chloroprene. haz-map.comnih.gov

The versatility of trichlorobutene as a synthetic intermediate underscores its importance in the chemical industry for creating complex molecules from simpler starting materials.

Current Research Landscape and Emerging Areas of Investigation

Contemporary research on trichlorobutene and related chlorinated compounds is increasingly focused on sustainability and green chemistry principles. thecalculatedchemist.commdpi.com This includes the development of more efficient and environmentally friendly synthetic methods, the use of less hazardous reagents, and the reduction of waste. thecalculatedchemist.com

Emerging areas of investigation include:

Catalysis: The development of novel catalysts to control the stereoselectivity of chlorination and subsequent reactions, leading to the synthesis of specific isomers with desired properties.

Reaction Optimization: The use of computational modeling and high-throughput screening to optimize reaction conditions for the synthesis and transformation of trichlorobutenes, improving yields and reducing byproducts.

Environmental Fate and Degradation: Studies on the environmental persistence, bioaccumulation, and degradation pathways of trichlorobutenes are crucial for assessing their environmental impact. ontosight.aiontosight.ai Research into bioremediation and other methods for breaking down these compounds is an active area of interest.

Novel Applications: Exploration of new applications for trichlorobutene-derived compounds in areas such as materials science and medicinal chemistry, driven by the unique properties imparted by the chlorine atoms. rsc.orgenamine.net

The integration of advanced analytical techniques and computational chemistry is expected to further accelerate discoveries and innovations in the field of chlorinated butenes. appleacademicpress.com

Structure

3D Structure

Properties

CAS No. |

13279-84-0 |

|---|---|

Molecular Formula |

C4H5Cl3 |

Molecular Weight |

159.44 g/mol |

IUPAC Name |

4,4,4-trichlorobut-1-ene |

InChI |

InChI=1S/C4H5Cl3/c1-2-3-4(5,6)7/h2H,1,3H2 |

InChI Key |

AKQZPPKQVZVYCC-UHFFFAOYSA-N |

SMILES |

C=CCC(Cl)(Cl)Cl |

Canonical SMILES |

C=CCC(Cl)(Cl)Cl |

Other CAS No. |

13279-84-0 |

physical_description |

Trichlorobutene appears as a colorless liquid. Insoluble in water and less dense than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. |

Synonyms |

4,4,4-Trichloro-1-butene |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Trichlorobutene

Direct Chlorination Processes

Direct chlorination involves the reaction of elemental chlorine with a hydrocarbon backbone. The specific mechanism of this chlorination can proceed through either electrophilic addition or free-radical pathways, largely dependent on the reaction conditions and the substrate.

Electrophilic Addition Mechanisms

The addition of halogens like chlorine across the double bond of an alkene is a fundamental reaction in organic chemistry. libretexts.org This process is typically an electrophilic addition, which occurs when reacting alkenes with chlorine (Cl₂) or bromine (Br₂). libretexts.org The reaction with butene or its derivatives to form chlorinated butanes is a classic example of this mechanism.

The mechanism for the halogenation of an alkene involves the formation of a cyclic halonium ion intermediate. libretexts.orgdocbrown.info When a chlorine molecule approaches the electron-rich π bond of the alkene, the chlorine molecule becomes polarized. The π electrons of the alkene attack the closer, electrophilic chlorine atom, displacing the other chlorine atom as a chloride ion (Cl⁻). Simultaneously, a lone pair of electrons from the attacking chlorine atom forms a bond back to the other carbon of the original double bond, creating a three-membered ring called a chloronium ion. libretexts.orgdocbrown.info

In the second step, the chloride ion attacks one of the carbon atoms of the chloronium ion from the side opposite the ring (anti-addition). libretexts.orgjove.com This nucleophilic attack opens the ring to yield a vicinal dihalide, where the two chlorine atoms are on adjacent carbon atoms. libretexts.org For instance, the chlorination of but-2-ene proceeds through a chloronium ion intermediate to produce 2,3-dichlorobutane. quora.comacs.org The stereochemistry of the starting alkene determines the stereochemistry of the resulting dichloride. libretexts.org

Table 1: Key Features of Electrophilic Addition of Chlorine

| Feature | Description |

|---|---|

| Reagents | Alkene (e.g., Butene), Chlorine (Cl₂) |

| Intermediate | Cyclic chloronium ion |

| Key Step | Nucleophilic attack by chloride ion |

| Stereochemistry | Typically anti-addition |

| Initial Product | Vicinal dichloride |

Free-Radical Chlorination Routes

Free-radical chlorination provides an alternative route for synthesizing chlorinated alkanes and can be initiated by ultraviolet (UV) light or high temperatures (around 300°C). libretexts.orglibretexts.org This method involves a chain reaction mechanism consisting of three distinct stages: initiation, propagation, and termination. libretexts.orgbyjus.com

Initiation: The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine free radicals (Cl•). This step requires an input of energy, typically from UV light or heat. libretexts.orgbyjus.com

Propagation: This stage consists of two repeating steps that generate the product and regenerate a radical to continue the chain. libretexts.org

A chlorine radical abstracts a hydrogen atom from the alkane (or alkene), forming hydrogen chloride (HCl) and an alkyl radical. byjus.com

The newly formed alkyl radical then reacts with another chlorine molecule (Cl₂) to yield the chlorinated hydrocarbon product and a new chlorine radical. byjus.com This new radical can then participate in another cycle of the propagation step.

Termination: The chain reaction ceases when the free radicals are consumed by reacting with each other. libretexts.org This can happen in several ways, such as two chlorine radicals combining to reform Cl₂, an alkyl radical and a chlorine radical combining to form the final product, or two alkyl radicals combining to form a larger alkane. libretexts.org

Free-radical chlorination of butane (B89635) can lead to a mixture of monochlorinated products, and further reaction can produce di-, tri-, and tetrachlorinated butanes. google.comunacademy.com The selectivity of the reaction is often low, as the highly reactive chlorine radical is not very discriminating about which hydrogen atom it abstracts. libretexts.org

Conversion from Butene and its Derivatives

The synthesis of trichlorobutene often starts from butene or its already chlorinated derivatives. ontosight.ai The choice of starting material and reaction conditions allows for a degree of control over the final isomeric product.

Halogenation of Unsaturated Hydrocarbons

Unsaturated hydrocarbons, such as alkenes and their derivatives, are readily converted into more saturated compounds through halogenation. testbook.com The synthesis of trichlorobutene can be achieved by the chlorination of monochlorobutenes. For example, 1,2,3-trichlorobutane (B98501) can be synthesized by the chlorination of monochlorobutenes derived from 1,3-butadiene (B125203). The subsequent dehydrochlorination of this trichlorobutane can then yield dichlorobutene (B78561) isomers. google.com

A patented method describes the preparation of 2,2,3-trichlorobutane (B78562) by chlorinating 2-chloro-butene-2 in the liquid phase in the absence of light and in the presence of a catalyst like stannic chloride or ferric chloride. google.com Another process involves the chlorination of 2,2-dichlorobutane (B1583581) with UV light to jointly manufacture 2,2,3- and 1,3,3-trichlorobutanes. google.com

The chlorination of 1-chlorobutane (B31608) via a free-radical mechanism can also produce a mixture of dichlorobutane isomers, which could potentially be chlorinated further to yield trichlorobutenes or their saturated precursors.

Reaction Mechanisms for Selective Chlorination

Achieving selectivity in chlorination reactions is a significant challenge, especially in free-radical processes. The distribution of isomeric products depends on both statistical factors (the number of available hydrogens at each position) and the relative reactivity of different types of C-H bonds.

In the free-radical chlorination of a molecule like 1-chlorobutane, the chlorine radical can abstract a hydrogen from any of the four carbon atoms. The stability of the resulting alkyl radical intermediate is a key factor determining the product ratio. Secondary radicals are more stable than primary radicals, and this influences the reaction's regioselectivity. However, the electron-withdrawing effect of the existing chlorine atom also plays a crucial role, strengthening the C-H bonds on the adjacent carbons and making them less likely to be attacked. For 1-chlorobutane, this effect suggests that the C-H bonds on C3 would be the weakest, making 1,3-dichlorobutane (B52869) a major product.

In electrophilic addition, selectivity is governed by the Markovnikov rule for unsymmetrical reagents. For reagents like hypochlorous acid (HOCl), the electrophilic species (in this case, chlorine) adds to the double bond to form the most stable carbocation intermediate, which is then attacked by the nucleophile (hydroxide). libretexts.org While elemental chlorine (Cl₂) is a symmetrical molecule, its reaction with unsymmetrical alkenes can also lead to regioselectivity if the intermediate chloronium ion has carbons with differing stability, influencing where the subsequent nucleophilic attack occurs.

Table 2: Product Distribution in the Free-Radical Chlorination of 1-Chlorobutane

| Product Isomer | Relative Abundance (%)* | Factors Influencing Formation |

|---|---|---|

| 1,1-Dichlorobutane | 17 | Statistical factor, C-H bond strength at C1 |

| 1,2-Dichlorobutane | 30 | Secondary radical stability, inductive effect |

| 1,3-Dichlorobutane | 35 | Secondary radical stability, weaker C-H bond |

| 1,4-Dichlorobutane | 18 | Primary radical stability, statistical factor |

Indirect Synthesis Pathways

Besides direct chlorination, trichlorobutenes can be prepared through indirect, multi-step synthetic routes. One such method involves the dehydrochlorination of tetrachlorobutanes. For instance, 2,3-dichloro-1,3-butadiene (B161454) can be produced by the double dehydrochlorination of 1,2,3,4-tetrachlorobutane (B46602). molaid.com This suggests that a single dehydrochlorination of a tetrachlorobutane could yield a trichlorobutene.

Another documented indirect pathway involves the reaction of a highly substituted nitro-butadiene with an arylhydrazine. This reaction proceeds through the formation of a trichlorobutene intermediate, which then undergoes further reactions to form heterocyclic compounds. beilstein-journals.org Similarly, the dehydrochlorination of 1,2,3-trichlorobutane is a known method to produce a mixture of dichlorobutene isomers, highlighting the reversible nature of hydrochlorination/dehydrochlorination steps that can be manipulated in a synthetic sequence. google.comgoogle.comgoogle.com These types of reactions demonstrate the utility of building up complexity and functionality through a series of controlled chemical transformations.

Transformation from Nitro-Substituted Butadienes

The synthesis of trichlorobutene derivatives can be achieved through the transformation of nitro-substituted butadienes. Research into the chemistry of polyhalogenated nitrobutadienes has revealed that these compounds are valuable precursors for a variety of chemical transformations. beilstein-journals.org One notable pathway involves the reaction of a highly substituted nitro-diene with nucleophiles like arylhydrazines. beilstein-journals.orgbeilstein-journals.org

In a specific example, the treatment of a nitro-substituted butadiene, compound 25 , with arylhydrazines leads to the initial formation of a trichlorobutene intermediate, labeled as I . beilstein-journals.orgbeilstein-journals.org This transformation occurs through the addition of the arylhydrazine to the nitro-diene. beilstein-journals.org This step represents a key synthetic route where the butadiene backbone is converted into a trichlorobutene structure, setting the stage for subsequent reactions. The reaction demonstrates how the nitro and chloro substituents on the butadiene skeleton direct the outcome of the nucleophilic addition to yield the trichlorobutene derivative. beilstein-journals.org

Role of Intermediates in Trichlorobutene Formation

In the reaction pathway starting from nitro-substituted butadienes, the trichlorobutene species formed is itself a crucial, albeit transient, intermediate. beilstein-journals.org This intermediate is not the final isolated product but a key step in a cascade reaction leading to more complex heterocyclic structures. beilstein-journals.orgbeilstein-journals.org

Following the formation of the trichlorobutene intermediate (I ) from the addition of arylhydrazine to the nitro-substituted butadiene (25 ), this intermediate undergoes further transformation. beilstein-journals.org A subsequent elimination reaction occurs, leading to a diaminobutadiene intermediate (II ), which then tautomerizes to a more stable amidine (III ). beilstein-journals.orgbeilstein-journals.org This sequence highlights the role of the initial trichlorobutene as a pivotal, short-lived species that enables the construction of the final product. The reactivity of the trichlorobutene intermediate drives the progression of the reaction cascade toward the ultimate formation of functionalized pyrazoles. beilstein-journals.org

Chemical Reactivity and Mechanistic Investigations of Trichlorobutene

Nucleophilic Substitution Reactions

The presence of chlorine atoms, which are effective leaving groups, renders trichlorobutene susceptible to nucleophilic substitution reactions. These reactions involve the replacement of a chlorine atom by a nucleophile, such as a hydroxide (B78521) ion, amine, or thiol. smolecule.com The specific isomer of trichlorobutene and the reaction conditions, including the nature of the nucleophile and solvent, significantly influence the outcome of these substitutions.

Regioselectivity and Stereoselectivity Studies

The regioselectivity of nucleophilic substitution on trichlorobutene isomers is a critical aspect of its chemistry. For instance, in reactions involving 3,4,4-trichloro-1-(4-methylphenyl)-3-buten-1-one with amines, the substitution occurs specifically at the internal chlorine atom (at position 3). This substitution is accompanied by a prototropic allyl rearrangement to yield 3-amino-4,4-dichloro-1-(4-methylphenyl)-2-buten-1-ones. researchgate.net This demonstrates a clear preference for substitution at a specific chlorinated carbon, guided by the electronic and steric environment of the molecule.

Studies on other chlorinated butenes, while not directly on a specific "trichlorobutene," provide insights that can be extrapolated. For example, the reaction of 1-chloro-2-butene (B1196595) with sodium hydroxide results in a mixture of 2-buten-1-ol and 1-buten-3-ol, indicating that nucleophilic attack can occur at both the α- and γ-positions relative to the leaving group, a phenomenon known as allylic rearrangement (SN1' or SN2'). encyclopedia.pub The principles of regioselectivity are also influenced by factors like the hard-soft acid-base (HSAB) principle, where the nature of the nucleophile and the electrophilic carbon center dictates the site of attack. dalalinstitute.com

Stereoselectivity in nucleophilic substitutions is also a key consideration, particularly when chiral centers are involved or can be formed. While specific stereoselectivity studies on trichlorobutene are not extensively detailed in the provided results, the general principles of SN1 and SN2 reactions apply. SN2 reactions proceed with an inversion of configuration at a stereogenic center, whereas SN1 reactions, which proceed through a planar carbocation intermediate, typically lead to racemization. uci.edu

Kinetics and Thermodynamics of Substitution Processes

The kinetics of nucleophilic substitution reactions are crucial for understanding the reaction mechanism. The rate of substitution can be influenced by the structure of the alkyl halide, the strength of the nucleophile, and the nature of the leaving group and solvent. uci.edu For example, SN2 reactions are second-order, with the rate depending on the concentrations of both the substrate and the nucleophile, while SN1 reactions are first-order, with the rate depending only on the substrate concentration. uci.edu

Thermodynamically, the feasibility of a substitution reaction is determined by the change in Gibbs free energy. A reaction is spontaneous if the products are more stable than the reactants. libretexts.org However, a thermodynamically favorable reaction may not proceed at an observable rate if the activation energy is too high, highlighting the interplay between thermodynamics and kinetics. libretexts.orgwikipedia.org The stability of the resulting products, such as the formation of stronger bonds, often drives the reaction forward.

Elimination Reactions

Elimination reactions, particularly dehydrochlorination, are a prominent feature of the reactivity of trichlorobutenes. These reactions involve the removal of a hydrogen atom and a chlorine atom from adjacent carbon atoms to form a double bond, and are typically promoted by bases. wikipedia.org

Dehydrochlorination Pathways

Dehydrochlorination is the primary pathway for the conversion of chlorinated butenes into less chlorinated and more unsaturated compounds. For instance, 2,3,4-trichloro-1-butene (B1195082) can be dehydrochlorinated to produce 2,3-dichloro-1,3-butadiene (B161454), a valuable monomer for copolymerization with chloroprene (B89495). chempap.org This process is often carried out using a base, such as sodium hydroxide in a methanolic solution. chempap.org The reaction generally follows a β-elimination pathway, where a proton is abstracted from the carbon atom adjacent (β) to the carbon bearing the chlorine atom (α). mgscience.ac.in

The mechanism of dehydrochlorination can be either E1 (unimolecular) or E2 (bimolecular). The E2 mechanism is a concerted, one-step process where the base removes a proton at the same time the leaving group departs. mgscience.ac.in This mechanism is favored by strong bases. libretexts.org The E1 mechanism is a two-step process involving the formation of a carbocation intermediate, followed by the removal of a proton by a base. matanginicollege.ac.in

A kinetic study of the dehydrochlorination of 2,3,4-trichloro-1-butene and 2,3,3-trichloro-1-butene (B1206448) by a methanolic solution of sodium hydroxide revealed that both reactions follow second-order kinetics, indicating an E2 mechanism. chempap.org

Orientation in Base-Promoted Elimination

The orientation of elimination, which determines the position of the newly formed double bond, is governed by Zaitsev's rule and the Hofmann rule. Zaitsev's rule predicts that the more substituted (and generally more stable) alkene will be the major product. libretexts.org This is often the case when using small, strong bases. libretexts.org

In the case of trichlorobutenes, the position of the chlorine atoms and the available β-hydrogens dictates the possible products. For example, the dehydrochlorination of 2,3,4-trichloro-1-butene leads to the formation of 2,3-dichloro-1,3-butadiene. chempap.org The reaction rate is significantly influenced by the specific isomer, with 2,3,4-trichloro-1-butene reacting much faster than 2,3,3-trichloro-1-butene under the same conditions. chempap.org This difference in reactivity is attributed to the position of the chlorine atoms and the relative ease of proton abstraction and chloride ion elimination.

| Reactant | Product | Base/Solvent | Reaction Type |

| 2,3,4-Trichloro-1-butene | 2,3-Dichloro-1,3-butadiene | NaOH/Methanol | Dehydrochlorination (E2) chempap.org |

| 3,4-Dichloro-1-butene (B1205564) | Chloroprene | Dilute NaOH | Dehydrochlorination wikipedia.org |

| 1,2,3-Trichlorobutene-3 | Dichlorobutadiene-1,3 | Alkali metal hydroxide | Dehydrochlorination justia.com |

Oxidation and Reduction Transformations

Trichlorobutenes can undergo both oxidation and reduction reactions, further expanding their synthetic utility.

Oxidation: The double bond in trichlorobutene makes it susceptible to oxidation. Oxidizing agents can react with the double bond to form epoxides or diols. smolecule.com For example, potassium permanganate (B83412) or osmium tetroxide can be used for such transformations. smolecule.com The presence of electron-withdrawing chlorine atoms can influence the reactivity of the double bond towards oxidation.

Reduction: Reduction of trichlorobutenes can lead to less chlorinated compounds. For instance, reductive dechlorination can occur in the presence of granular iron. canada.ca This process is a redox reaction where the chlorinated compound is reduced. canada.ca Additionally, trichlorobutenes can react with reducing agents in general. ilo.org

| Transformation | Reagent/Condition | Potential Product(s) |

| Oxidation | Potassium permanganate, Osmium tetroxide | Epoxides, Diols smolecule.com |

| Reduction | Granular iron | Less chlorinated butenes/butadienes canada.ca |

Electrochemical Reduction Studies

Electrochemical reduction offers an alternative method for the transformation of organic compounds. This technique involves the use of an electric current to drive a chemical reaction. nsf.gov For chlorinated compounds, electrochemical reduction can lead to dehalogenation.

While specific studies focusing solely on the electrochemical reduction of trichlorobutene are not extensively detailed in the provided results, the principles of electrochemical reduction of similar compounds can be inferred. Electrochemical reduction of carbon dioxide, for example, is a widely studied process that involves multiple electron and proton transfer steps to convert CO2 into various products. uq.edu.au These reactions are typically carried out in an electrochemical cell, which may consist of a three-electrode batch cell for initial studies. nsf.gov

The effectiveness and selectivity of electrochemical reduction are highly dependent on the catalyst material, the electrolyte, and the applied potential. uq.edu.au For instance, in CO2 reduction, copper-based catalysts have been shown to produce a variety of hydrocarbons. researchgate.net The stability and selectivity of these catalysts are crucial for achieving high yields of the desired product. The local environment of the catalyst, including the presence of contaminants, can also influence the reaction outcome.

Addition Reactions Across the Double Bond

The carbon-carbon double bond in trichlorobutene is a region of high electron density, making it susceptible to attack by electrophiles in addition reactions. savemyexams.com These reactions involve the breaking of the pi bond and the formation of two new single bonds.

Electrophilic Addition of Halogens

The electrophilic addition of halogens, such as bromine (Br2) and chlorine (Cl2), to alkenes is a well-established reaction. libretexts.org As a halogen molecule approaches the double bond of trichlorobutene, the electron-rich double bond repels the electrons in the halogen-halogen bond, inducing a dipole moment. libretexts.orglibretexts.org This polarization leads to heterolytic cleavage of the halogen bond, generating a positively charged electrophilic halogen species. libretexts.orglibretexts.org

The mechanism proceeds in two main steps. First, the electrophilic halogen attacks the double bond, forming a cyclic halonium ion intermediate. libretexts.orglibretexts.org In the second step, the halide anion attacks one of the carbon atoms of the cyclic intermediate from the side opposite to the initial halogen attack, following a mechanism similar to an SN2 reaction. libretexts.orglibretexts.org This results in an anti-addition of the two halogen atoms across the double bond, yielding a vicinal dihalide. libretexts.orglibretexts.org

The stereochemistry of the starting alkene influences the stereochemistry of the product. The reaction is stereospecific, meaning that different stereoisomers of the reactant will produce different stereoisomers of the product. libretexts.org The choice of solvent is also important, with inert solvents like carbon tetrachloride (CCl4) often being used. libretexts.org

Cycloaddition Reactions

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct, with a net reduction in bond multiplicity. wikipedia.org These reactions are valuable for forming cyclic structures, often with high stereospecificity and regioselectivity. libretexts.org

A prominent example is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene). libretexts.org While trichlorobutene itself is not a diene, it can act as a dienophile in reactions with conjugated dienes. The presence of electron-withdrawing chloro groups can enhance the dienophilic character of the double bond.

Another type of cycloaddition is the [3+2] cycloaddition. For instance, a study on the reaction of 3,3,3-trichloro-1-nitroprop-1-ene with nitrile N-oxides demonstrated a polar, irreversible [3+2] cycloaddition. mdpi.com In this case, the trichloromethyl-substituted alkene acts as a strong electrophile. mdpi.com

The feasibility and outcome of cycloaddition reactions are governed by factors such as orbital symmetry, the electronic nature of the reactants (HOMO-LUMO interactions), and thermodynamics. libretexts.orgmdpi.com For example, the Gibbs free energy change (ΔG = ΔH – TΔS) can predict the spontaneity of the reaction. libretexts.org Photochemical activation can also induce cycloaddition reactions that are not favorable under thermal conditions. wikipedia.org

Rearrangement Processes and Isomerization Dynamics

Trichlorobutene can undergo rearrangement and isomerization reactions, leading to different structural isomers. These processes can be influenced by thermal conditions or the presence of catalysts.

Thermal rearrangements of aromatic hydrocarbons, for instance, are unimolecular reactions that involve the reorganization of the carbon skeleton upon heating. wikipedia.org While trichlorobutene is not aromatic, similar principles of bond migration can apply. For example, research has noted the rearrangement of unsaturated bonds in the products of reactions involving chlorinated butenes. canada.ca Dichlorobutene (B78561) isomerization has also been specifically mentioned. canada.ca

Isomerization can also occur during other chemical processes. For example, photochemical irradiation of alkenes can lead to cis-trans isomerization. slideshare.net Additionally, rearrangement reactions can be a part of more complex transformations. The Overman rearrangement, for example, involves a canada.cacanada.ca-sigmatropic rearrangement of allylic trichloroacetimidates. thermofisher.com While not a direct reaction of trichlorobutene, it highlights a class of rearrangements involving chlorinated organic molecules.

The study of such rearrangements is crucial for understanding the stability of different isomers and the potential for interconversion under various reaction conditions.

Derivatives and Advanced Synthetic Applications of Trichlorobutene

Synthesis of Functionalized Heterocycles

The polyfunctional nature of trichlorobutene isomers suggests their potential as precursors for heterocyclic compounds. The chlorine atoms can act as leaving groups in nucleophilic substitution and cyclization reactions, while the double bond offers a site for various addition and rearrangement reactions. However, specific literature detailing the direct synthesis of many heterocycles from trichlorobutene is not extensively documented. The following sections discuss the theoretical potential and available research findings for the synthesis of key heterocyclic families.

Pyrazoles are a well-known class of heterocyclic compounds with significant applications in pharmaceuticals and agrochemicals. Their synthesis often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. While direct synthesis from trichlorobutene is not commonly reported, the transformation of trichlorobutene into a suitable precursor is a plausible pathway.

Research on related chlorinated butenones demonstrates the feasibility of reactions with hydrazine derivatives. For instance, studies on 3,4,4-trichloro-1-aryl-3-buten-1-ones, which can be conceptually derived from trichlorobutene, show that they react with amines and substituted hydrazines. A notable reaction is that of 3,4,4-trichloro-1-(4-methylphenyl)-3-buten-1-one with 2,4-dinitrophenylhydrazine, which yields the corresponding 2,4-dinitrophenylhydrazone without the expected cyclization into a pyrazole (B372694) under the studied conditions. researchgate.net However, this reaction confirms the reactivity of the carbonyl group in such chlorinated systems towards hydrazines, which is the initial step in pyrazole formation.

The reaction of the same substrate with other amines leads to the substitution of the internal chlorine atom, accompanied by a prototropic rearrangement to form 3-amino-4,4-dichloro-1-(4-methylphenyl)-2-buten-1-ones. researchgate.net This highlights the reactive nature of the chlorine atoms and the potential for creating intermediates that, upon reaction with hydrazine, could lead to pyrazole rings.

Table 1: Reaction of a Trichlorobutenone Derivative with Hydrazine

| Reactant | Reagent | Product | Observations | Reference |

| 3,4,4-trichloro-1-(4-methylphenyl)-3-buten-1-one | 2,4-dinitrophenylhydrazine | 3,4,4-trichloro-1-(4-methylphenyl)-3-buten-1-one 2,4-dinitrophenylhydrazone | Formation of hydrazone; no pyrazole cyclization observed. | researchgate.net |

Further research is required to establish optimized conditions for the direct cyclization of trichlorobutene-derived intermediates into pyrazole derivatives.

Pyrimidines and their fused derivatives, pyridopyrimidines, are core structures in numerous biologically active compounds, including nucleic acids. The most common synthetic route to pyrimidines involves the condensation of a three-carbon bifunctional unit with a compound containing an N-C-N fragment, such as an amidine, urea, or guanidine. bu.edu.eg

The application of trichlorobutene as a direct precursor for these heterocycles is not well-documented in scientific literature. Theoretically, trichlorobutene could be converted into a 1,3-dielectrophilic species, which could then react with an amidine to form a pyrimidine (B1678525) ring. However, published synthetic routes for chlorinated pyrimidines typically start from materials already containing the pyrimidine ring or from simpler, more direct building blocks like imidoyl chlorides and phosgene. google.comgoogle.com The complexity of controlling the reactivity of the multiple chloro-substituents in trichlorobutene for a selective pyrimidine synthesis presents a significant synthetic challenge.

Isothiazoles are five-membered heterocyclic compounds containing adjacent nitrogen and sulfur atoms. Their synthesis can be achieved through various methods, including the reaction of thioamides with halogens or the cyclization of compounds containing pre-formed C-C-C-N and S fragments. google.comgoogle.com

There is no direct evidence in the reviewed literature for the synthesis of isothiazoles starting from trichlorobutene. General methods for isothiazole (B42339) synthesis often utilize starting materials like β-iminothioamides or α-aminonitriles, which are structurally distinct from trichlorobutene. google.comarkat-usa.orgorganic-chemistry.org The conversion of a halogenated hydrocarbon like trichlorobutene into an isothiazole would likely require a multi-step process to introduce the necessary nitrogen and sulfur functionalities in the correct orientation for cyclization.

Pyrimidine and Pyridopyrimidine Compounds

Formation of Organochlorine Compounds

Trichlorobutene isomers are significant intermediates in the chemical industry, primarily for the production of other chlorinated compounds. Their utility stems from their specific patterns of chlorination and unsaturation, which allow for selective chemical transformations.

Chlorinated hydrocarbons are widely used as industrial solvents for applications such as degreasing metals. While specific large-scale production of common chlorinated solvents directly from trichlorobutene is not its primary application, isomers of trichlorobutane are noted for their use as solvents and intermediates in chemical synthesis. ontosight.aiontosight.ai Trichlorobutene can be considered a precursor in the broader family of chlorinated C4 compounds used in solvent applications. The properties of various trichlorobutene isomers, such as their boiling points and solubility, are critical for these applications. ontosight.aismolecule.com

Table 2: Physical Properties of Selected Trichlorobutene Isomers

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 2,3,4-Trichloro-1-butene (B1195082) | 2431-50-7 | C₄H₅Cl₃ | 159.44 | 155-162 |

| 3,4-Dichloro-1-butene (B1205564) | 760-23-6 | C₄H₆Cl₂ | 125.00 | 118.6 |

| 2,3,3-Trichloro-1-butene (B1206448) | - | C₄H₅Cl₃ | 161.44 | 134-135 |

A major industrial application of trichlorobutene is its role as a key intermediate in the synthesis of specialty chemicals. Notably, 3,4-dichloro-1-butene is an essential precursor in the production of chloroprene (B89495) (2-chloro-1,3-butadiene), which is the monomer for the synthetic rubber neoprene. nih.gov The manufacturing process involves the chlorination of butadiene to produce a mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene. The 3,4-dichloro-1-butene is then dehydrochlorinated to yield chloroprene. nih.gov

Furthermore, 2,3,4-trichloro-1-butene is also utilized as an intermediate for the synthesis of 2,3-dichloro-1,3-butadiene (B161454), which can be used in copolymerization with chloroprene for rubber manufacturing. smolecule.comoecd.org This highlights the importance of trichlorobutene isomers in the polymer and specialty elastomer industries. These compounds are typically produced and used in closed systems due to their reactivity and potential hazards. oecd.org Their use as intermediates extends to the synthesis of fine chemicals, including potential agrochemicals and pharmaceuticals, although specific public examples are less common. ontosight.aievonik.comjubilantingrevia.com

Precursor in Chlorinated Solvent Production

Development of Trichloromethyl-Containing Compounds

The trichloromethyl group serves as a key functional handle in the elaboration of the trichlorobutene skeleton. Its unique electronic properties and reactivity allow for the construction of a range of important chemical structures, including diones and epoxides.

A significant application of trichlorobutene-derived chemistry is the synthesis of 1-substituted 4,4,4-trichlorobutane-1,3-diones. These β-diketones are versatile intermediates for creating various heterocyclic compounds and other complex molecules. researchgate.netresearchgate.net An effective one-pot method for their synthesis involves the acylation of 1-aryl-1,1-dimethoxyethanes with trichloroacetyl chloride, followed by acid hydrolysis. researchgate.net This procedure has been shown to produce a variety of novel 1-aryl-4,4,4-trichloro-1,3-butanediones in high yields, typically ranging from 80% to 97%. researchgate.net

Nuclear Magnetic Resonance (NMR) studies have revealed that these trichloromethyl-β-diketones exist predominantly in the keto-enol form when in solution. researchgate.netcdnsciencepub.com The specific tautomeric form can be influenced by substituents on the molecule. researchgate.net For instance, 4,4,4-trichloro-1-phenylbutan-1,3-dione is primarily in the enol form, while the introduction of a methyl group between the carbonyls shifts the equilibrium towards the diketo form. researchgate.netcdnsciencepub.com The reactivity of these diones is further demonstrated by their cyclocondensation with reagents like oxalyl chloride to produce substituted furan-2,3-diones. thieme-connect.com

| Aryl Substituent | Yield (%) | Physical State | Reference |

|---|---|---|---|

| Phenyl | 88 | Yellow Solid | researchgate.net |

| 4-Chlorophenyl | 86 | Yellow Solid | google.com |

| 4-Methoxyphenyl | 97 | Yellow Oil | researchgate.net |

| 4-Bromophenyl | 85 | Yellow Solid | researchgate.net |

| 4-Methylphenyl | 92 | Yellow Solid | researchgate.net |

Epoxy-trichlorobutane systems, specifically 1,2-epoxy-4,4,4-trichlorobutane (also known as 4,4,4-trichlorobutylene oxide), are valuable reactive intermediates. The synthesis of this compound typically involves the epoxidation of a trichlorobutene intermediate.

Traditional synthesis methods achieve this epoxidation using peracids, such as meta-chloroperbenzoic acid (mCPBA), in a solvent like dichloromethane (B109758) at controlled temperatures (0–25°C). More recent advancements have introduced green chemistry approaches, including electrochemical synthesis. This modern method uses a one-compartment cell with manganese oxide (MnO₂) nanoparticles as a catalyst to convert trichlorobutene to the corresponding epoxide at room temperature and atmospheric pressure. The reactivity of the resulting epoxide is centered on the strained epoxy ring, which can undergo ring-opening reactions, making it a useful component in polymerization processes. researchgate.net

| Parameter | Traditional Method | Electrochemical Method |

|---|---|---|

| Reagent/Catalyst | Peracids (e.g., mCPBA) | Manganese Oxide (MnO₂) Nanoparticles |

| Conditions | 0–25°C | Room Temperature, Atmospheric Pressure |

| Key Feature | Established chemical route | Green chemistry approach, avoids peracids |

| Reference |

Synthesis of 4,4,4-Trichlorobutane-1,3-Diones

Incorporation into Complex Molecular Architectures

Trichlorobutene and its derivatives serve as foundational building blocks for constructing more elaborate molecules targeted for specific, high-value applications in the pharmaceutical and agrochemical industries. ontosight.aiontosight.aiontosight.aisolubilityofthings.com

Various isomers of trichlorobutane are utilized as intermediates in the synthesis of pharmaceuticals. ontosight.aiontosight.ailookchem.com The trichloromethyl-containing diones derived from them are particularly useful for synthesizing heterocyclic structures, which are common scaffolds in drug molecules. researchgate.net

A prominent example is the synthesis of 4-substituted 2-trichloromethyl-3H-1,5-benzodiazepines. These compounds are prepared through the reaction of 1-substituted 4,4,4-trichloromethylbutane-1,3-diones with o-phenylenediamine. researchgate.net This condensation reaction provides a straightforward method for accessing the 1,5-benzodiazepine core, a privileged structure in medicinal chemistry known for a range of biological activities. researchgate.net Research has shown that the resulting benzodiazepine (B76468) derivatives exhibit notable antimicrobial and antinociceptive (pain-reducing) activities. researchgate.net Furthermore, certain 4,4,4-trichloro-1-arylbutane-1,3-dione precursors have themselves been patented for their analgesic and antimicrobial properties, highlighting their potential as medicinal agents. google.com

In addition to pharmaceuticals, trichlorobutane isomers are valuable precursors in the synthesis of agrochemicals. ontosight.aiontosight.ai The production of modern pesticides, herbicides, and fungicides often relies on the synthesis of complex organic molecules designed to interact with specific biological targets in pests or plants. evonik.comnih.gov

Halogenated compounds, such as those derived from trichlorobutene, are a cornerstone of agrochemical development. researchoutreach.org The trichloromethyl group provides a reactive site that can be used to build the complex molecular frameworks required for biological activity. solubilityofthings.com The use of such intermediates allows for the efficient construction of active ingredients for crop protection. nih.govox.ac.uk While specific commercial agrochemicals derived directly from trichlorobutene are not always detailed in public literature, its role as a versatile intermediate is well-established in the field of industrial organic synthesis. ontosight.aiontosight.ai

Analytical and Spectroscopic Characterization Techniques for Trichlorobutene

Vibrational Spectroscopy

Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. nist.gov The resulting spectrum provides a unique "fingerprint" characterized by absorption bands corresponding to specific functional groups and bond types. For trichlorobutene, key characteristic absorptions include those from the carbon-carbon double bond (C=C), various carbon-hydrogen bonds (C-H), and the carbon-chlorine (C-Cl) bonds.

The analysis of related chlorinated alkenes provides a basis for assigning the spectral features of trichlorobutene. For instance, the IR spectrum of a chlorinated butene derivative would prominently feature:

C=C Stretching: A band in the region of 1600-1680 cm⁻¹ indicates the presence of the carbon-carbon double bond. Its intensity can vary depending on the substitution pattern.

=C-H Stretching: Absorptions for vinylic C-H bonds typically appear above 3000 cm⁻¹, usually in the 3010-3100 cm⁻¹ range.

C-H Bending: Vinylic C-H out-of-plane bending vibrations are strong and appear in the 1000-650 cm⁻¹ region, providing valuable information about the substitution pattern of the alkene.

C-Cl Stretching: The carbon-chlorine stretching vibrations give rise to strong absorptions in the fingerprint region, typically between 850 and 550 cm⁻¹. The exact position and number of bands depend on the number of chlorine atoms and their local chemical environment (i.e., primary, secondary, or attached to a double bond). capes.gov.br

The following table summarizes the expected IR absorption regions for a typical trichlorobutene isomer.

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |

| Vinylic C-H Stretch | =C-H | 3100 - 3010 |

| Aliphatic C-H Stretch | -C-H | 3000 - 2850 |

| C=C Stretch | C=C | 1680 - 1600 |

| C-H Bend (Scissoring/Bending) | -CH₂, -CH₃ | 1470 - 1350 |

| Vinylic C-H Bend (Out-of-plane) | =C-H | 1000 - 650 |

| C-Cl Stretch | C-Cl | 850 - 550 |

This table is a generalized representation. Actual values vary based on the specific isomer and molecular environment.

Raman Spectroscopic Studies

Raman spectroscopy is a complementary technique to IR spectroscopy. sdsu.edu It measures the inelastic scattering of monochromatic light, providing information about vibrational modes. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. sdsu.edu Therefore, non-polar bonds, such as the C=C bond in symmetrically substituted alkenes, often produce strong Raman signals while being weak in the IR spectrum.

For trichlorobutene, Raman spectroscopy is particularly useful for:

Identifying the C=C bond: The carbon-carbon double bond stretch typically gives a strong and sharp signal in the 1600-1680 cm⁻¹ region.

Analyzing C-Cl bonds: Carbon-chlorine stretching vibrations are also Raman active and appear in the 850-550 cm⁻¹ range.

Skeletal Vibrations: Low-frequency skeletal vibrations of the carbon backbone are often more clearly observed in Raman spectra.

Together, IR and Raman spectroscopy provide a comprehensive vibrational profile of trichlorobutene, allowing for detailed structural characterization and differentiation between isomers. acs.orgnih.gov

Force Field Analysis and Molecular Dynamics

To gain a deeper understanding of the vibrational spectra, force field analysis is employed. A molecular force field is a computational model consisting of a set of potential energy functions and associated parameters used to describe the forces between atoms within a molecule. umich.edu By refining a force field, researchers can calculate the normal mode frequencies and potential energy distributions (PEDs), which allows for a precise assignment of the observed IR and Raman bands to specific atomic motions.

Studies on related multiply-chlorinated hydrocarbons, such as 2,3,4-trichloropentane, have demonstrated the development of general force fields applicable to this class of compounds. capes.gov.brumich.edu Such a force field allows for:

Accurate assignment of vibrational spectra: Correlating calculated frequencies with experimental IR and Raman bands.

Conformational analysis: Determining the stable conformations of different isomers and predicting their relative energies.

Simulation of molecular dynamics: Molecular dynamics (MD) simulations use the force field to model the atomic motions of the molecule over time, providing insights into its dynamic behavior and structural flexibility.

This computational approach is invaluable for interpreting the complex spectra of trichlorobutene isomers and understanding their structural properties at an atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of atoms. ustc.edu.cn For trichlorobutene, ¹H and ¹³C NMR, along with two-dimensional techniques, are essential for unambiguous isomer identification.

Proton (¹H) NMR Structural Elucidation

¹H NMR spectroscopy provides information about the different types of protons in a molecule based on their chemical shift (δ), signal integration (relative number of protons), and spin-spin coupling (connectivity).

In a trichlorobutene isomer, such as a derivative of 4,4,4-trichlorobut-2-en-1-one, the protons would exhibit distinct signals: beilstein-journals.orgbeilstein-journals.org

Vinylic Protons: The protons on the C=C double bond typically resonate in the downfield region (δ 6.0-7.5 ppm). Their chemical shifts are influenced by the presence of electron-withdrawing chlorine atoms. The coupling constant (J-coupling) between vinylic protons provides information about the geometry of the double bond (cis or trans).

Aliphatic Protons: Protons on sp³-hybridized carbons adjacent to chlorine atoms or the double bond will also have characteristic chemical shifts. For example, a proton on a carbon bearing a chlorine atom (H-C-Cl) would be shifted downfield.

The following table shows representative ¹H NMR data for the butene moiety in a trichlorobutene derivative.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.30 | d (doublet) | ~14.6 |

| H-3 | ~7.38 | d (doublet) | ~14.6 |

Data derived from (E)-1-(4-Bromophenyl)-4,4,4-trichlorobut-2-en-1-one. beilstein-journals.org The large coupling constant indicates a trans configuration for the double bond.

Carbon-13 (¹³C) NMR and Heteronuclear Correlation Spectroscopies (HSQC, HMBC)

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments. chemguide.co.uk The chemical shifts indicate the type of carbon (alkene, alkane) and its electronic environment.

For a trichlorobutene derivative, the ¹³C NMR spectrum would show: beilstein-journals.orgbeilstein-journals.org

Alkene Carbons (=C): These carbons resonate in the downfield region, typically between δ 120-150 ppm.

Aliphatic Carbons (-C-Cl): Carbons directly bonded to one or more chlorine atoms are significantly deshielded and appear further downfield than typical alkane carbons. A -CCl₃ group, for instance, would appear around δ 90-95 ppm.

The table below presents representative ¹³C NMR data for the butene core of a trichlorobutene derivative.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~123.5 |

| C-3 | ~145.9 |

| C-4 (-CCl₃) | ~92.8 |

Data derived from (E)-1-(4-Bromophenyl)-4,4,4-trichlorobut-2-en-1-one. beilstein-journals.org

To definitively assign these signals and confirm the molecular structure, two-dimensional NMR techniques are used:

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.eduresearchgate.net It allows for the unambiguous assignment of which proton is bonded to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. sdsu.educolumbia.edu It is crucial for piecing together the carbon skeleton by identifying longer-range connectivities, for example, linking the vinylic protons to the quaternary -CCl₃ carbon.

By combining these 1D and 2D NMR experiments, chemists can assemble a complete and unambiguous picture of the specific isomeric structure of a trichlorobutene sample.

Advanced NMR Techniques for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic compounds. longdom.org For a molecule like trichlorobutene, which can exist as various stereoisomers (e.g., enantiomers and diastereomers) depending on the position of the chlorine atoms and the double bond, advanced NMR techniques are indispensable for unambiguous stereochemical assignment.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), have revolutionized the ability to interpret complex molecular structures. longdom.org A COSY experiment identifies correlations between protons that are coupled through chemical bonds, providing a map of proton connectivity within the molecule. longdom.org For trichlorobutene, this would allow for the assignment of protons on the butyl chain and their relationship to each other, which is the first step in determining relative stereochemistry. For instance, comparing the distinct correlation patterns in the COSY spectra of different diastereomers of trichlorobutene can help establish their respective stereochemical arrangements. longdom.org

To determine the absolute stereochemistry, techniques that rely on through-space interactions, rather than through-bond connectivity, are employed. ox.ac.uk The Nuclear Overhauser Effect (nOe) is a primary tool for this purpose. ox.ac.uk Experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating Frame Overhauser Effect Spectroscopy (ROESY) provide data on the spatial proximity of nuclei. longdom.org By observing nOe enhancements between specific protons in a trichlorobutene isomer, one can deduce its three-dimensional structure and, in combination with other data, its absolute configuration. ox.ac.uk

In recent years, more sophisticated methods have been developed for analyzing complex molecules, which could be applied to challenging cases of trichlorobutene stereochemistry. leibniz-fmp.de These include the measurement of residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs) in weakly aligned media. leibniz-fmp.de These techniques provide long-range structural information and can be combined with computational methods to determine the relative and even absolute configuration of chiral molecules with high precision. leibniz-fmp.de

Table 1: Advanced NMR Techniques for Trichlorobutene Stereochemical Analysis

| Technique | Information Provided | Application to Trichlorobutene |

|---|---|---|

| COSY (Correlation Spectroscopy) | Through-bond proton-proton correlations. longdom.org | Maps the connectivity of the proton network in the butene chain, aiding in the assignment of relative stereochemistry of diastereomers. longdom.org |

| NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy) | Through-space proton-proton proximity. longdom.orgox.ac.uk | Defines the 3D structure and confirms the relative and absolute stereochemistry by identifying protons that are close in space. longdom.orgox.ac.uk |

| RDC/RCSA (Residual Dipolar Coupling/Residual Chemical Shift Anisotropy) | Long-range structural constraints and orientation of molecular fragments. leibniz-fmp.de | Provides precise data on the conformation and configuration of complex trichlorobutene isomers, especially when other methods are inconclusive. leibniz-fmp.de |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. slideshare.net

Molecular Mass Determination and Fragmentation Analysis

The primary step in the mass spectrometric analysis of trichlorobutene is the determination of its molecular mass. When a trichlorobutene molecule is introduced into the mass spectrometer, it is ionized, most commonly forming a molecular ion (M+•). chemguide.co.uk The m/z value of this molecular ion directly corresponds to the nominal molecular mass of the compound. For example, the molecular formula for a trichlorobutene isomer like 1,1,2-trichlorobut-1-ene is C₄H₅Cl₃, giving it a molecular weight of approximately 159.44 g/mol . nih.gov High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the determination of the molecular formula by distinguishing it from other combinations of atoms that might have the same nominal mass. chemguide.co.uk

Following ionization, the molecular ion, being unstable, often breaks apart into smaller, charged fragments. libretexts.org The pattern of these fragments is predictable and reproducible for a given molecule and ionization method, serving as a "fingerprint" for its identification. libretexts.org Analysis of the fragmentation pattern provides valuable structural information. For trichlorobutene, fragmentation would likely involve the loss of chlorine atoms or cleavage of the carbon-carbon bonds. The stability of the resulting carbocations influences the fragmentation pathways, with splits that produce more stable secondary or tertiary carbocations being more favorable. libretexts.org

Table 2: Mass Spectrometry Data for 1-Butene, 1,1,2-trichloro-

| Parameter | Value/Information | Source |

|---|---|---|

| Molecular Formula | C₄H₅Cl₃ | PubChem nih.gov |

| Molecular Weight | 159.44 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 157.945683 Da | PubChem nih.gov |

| NIST Mass Spec Library | Main library | PubChem nih.gov |

| NIST Number | 115032 | PubChem nih.gov |

| m/z Top Peak | 121 | PubChem nih.gov |

| m/z 2nd Highest | 85 | PubChem nih.gov |

| m/z 3rd Highest | 123 | PubChem nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like trichlorobutene. chromatographyonline.com

In a GC-MS analysis, a mixture containing trichlorobutene is injected into the GC, where its components are separated based on their boiling points and interactions with a stationary phase in a capillary column. thermofisher.com Different isomers of trichlorobutene will likely have slightly different retention times, allowing for their separation. As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized and detected. thermofisher.com This provides a mass spectrum for each separated component, enabling positive identification.

GC-MS is widely used for both qualitative and quantitative analysis. nih.gov It can be used to detect and identify trace amounts of trichlorobutene in complex matrices, such as environmental samples. thermofisher.com By creating a calibration curve with standards of known concentration, GC-MS can also be used to accurately quantify the amount of trichlorobutene present in a sample. thermofisher.com This is crucial for applications such as monitoring environmental contaminants or tracking intermediates in chemical production.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.comwikipedia.org The technique involves directing a beam of X-rays onto a single, high-quality crystal of the substance. nih.gov The crystal diffracts the X-rays in a unique pattern of spots, and by analyzing the positions and intensities of these spots, a three-dimensional map of electron density within the crystal can be calculated. nih.gov From this map, the exact positions of all atoms, bond lengths, bond angles, and torsional angles can be determined with very high precision. wikipedia.org

For a compound like trichlorobutene, which is typically a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require either low-temperature crystallization or the preparation of a solid derivative. If a crystalline form of trichlorobutene or a co-crystal could be obtained, X-ray crystallography would provide an unambiguous determination of its solid-state structure, including the absolute stereochemistry of a specific enantiomer. anton-paar.com This structural information is invaluable for understanding the molecule's physical properties and its interactions in a condensed phase. anton-paar.com

Spectroscopic Methodologies for Reaction Monitoring

Understanding the kinetics and mechanism of chemical reactions involving trichlorobutene requires real-time monitoring of reactant consumption and product formation. mestrelab.com Process Analytical Technology (PAT) utilizes spectroscopic methods to gain these insights without the need for sample extraction and offline analysis. mdpi.com

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring reactions in real-time. mdpi.com By inserting a robust attenuated total reflection (ATR) probe directly into the reaction vessel, FTIR spectra can be collected continuously. mdpi.com Since functional groups have characteristic absorption bands in the infrared spectrum, this technique can track the disappearance of reactant signals (e.g., the C=C bond of a precursor) and the appearance of product signals (e.g., C-Cl bonds of trichlorobutene) as the reaction progresses. mdpi.com

Similarly, Raman spectroscopy is another vibrational spectroscopy technique well-suited for in-situ reaction monitoring, particularly for organic reactions. beilstein-journals.org It can track changes in the chemical composition of a reaction mixture over time, providing kinetic data. beilstein-journals.orgjasco-global.com For reactions involving trichlorobutene, Raman spectroscopy could monitor the characteristic vibrational modes of the reactants and products, revealing the reaction's progress and endpoint. beilstein-journals.org These real-time monitoring techniques are crucial for optimizing reaction conditions, ensuring process safety, and understanding reaction mechanisms. mdpi.comcopernicus.org

Environmental Fate and Degradation Studies of Trichlorobutene

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For trichlorobutene, key abiotic mechanisms include hydrolysis, photolysis, and reductive elimination.

Hydrolytic Stability and Pathways

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The susceptibility of a chemical to hydrolysis, known as its hydrolytic stability, is a critical factor in its environmental persistence, particularly in aquatic systems.

Detailed research on the hydrolytic stability of various isomers of trichlorobutene is limited. However, based on the principles of organic chemistry, the presence of chlorine atoms on the butene backbone can influence the rate of hydrolysis. The carbon-chlorine (C-Cl) bonds in trichlorobutene are susceptible to nucleophilic attack by water, which can lead to the replacement of a chlorine atom with a hydroxyl group. This process can be influenced by factors such as pH and temperature. ademinsa.comresearchgate.net For instance, some authors suggest that based on its structure, dehydrochlorination in water is a possible degradation pathway for 2,3,4-trichloro-1-butene (B1195082). oecd.org The rate of hydrolysis is generally slow under neutral pH conditions but can be accelerated in either acidic or basic environments. researchgate.netbme.hu

The initial hydrolysis product would be a dichlorobutenol, with the release of a chloride ion. Subsequent hydrolysis reactions could lead to the formation of butenediol. unicamp.br However, the exact pathways and kinetics are highly dependent on the specific isomeric structure of the trichlorobutene molecule.

Table 1: General Principles of Hydrolytic Degradation

| Factor | Influence on Hydrolysis Rate | Rationale |

| pH | Can be accelerated in acidic or basic conditions. bme.hu | Catalyzes the nucleophilic attack by water or hydroxide (B78521) ions. |

| Temperature | Increases with higher temperatures. ademinsa.com | Provides the necessary activation energy for the reaction to occur. |

| Isomeric Structure | Varies depending on the position of chlorine atoms. | Steric hindrance and electronic effects of chlorine atoms influence the susceptibility of C-Cl bonds to cleavage. |

Photolytic Degradation in Environmental Matrices

Photolysis, or photodegradation, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. researchgate.net This process can be a significant degradation pathway for chemicals present in the atmosphere or the upper layers of aquatic environments. frontiersin.org

Trichlorobutene, as a chlorinated alkene, is expected to undergo photolytic degradation. The presence of the carbon-carbon double bond and the chlorine atoms can facilitate the absorption of UV radiation, leading to the excitation of the molecule and subsequent bond cleavage. researchgate.net Direct photolysis in water is considered a possible degradation pathway for trichlorobutene based on its chemical structure. oecd.org The degradation process can involve the breaking of the C-Cl bonds, leading to the formation of radical species that can then react further with other molecules in the environment.

The efficiency of photolytic degradation is influenced by several factors, including the intensity and wavelength of light, the presence of photosensitizing agents (such as humic substances in natural waters), and the environmental matrix (e.g., water, soil, or air). frontiersin.orgmdpi.comcsic.es

Table 2: Factors Influencing Photolytic Degradation of Trichlorobutene

| Factor | Influence on Photolysis Rate | Rationale |

| Light Intensity | Increases with higher light intensity. frontiersin.org | More photons are available to be absorbed by the molecule. |

| Wavelength | Dependent on the absorption spectrum of trichlorobutene. | Degradation is most efficient at wavelengths that are strongly absorbed. |

| Photosensitizers | Can be enhanced by the presence of natural substances like humic acids. | These substances can absorb light and transfer the energy to the trichlorobutene molecule, promoting its degradation. |

| Environmental Matrix | Rate varies between water, soil, and air. researchgate.net | The presence of other substances and the physical state of the compound affect light absorption and reaction pathways. |

Reductive Elimination Reactions

Reductive elimination is a type of chemical reaction that involves the removal of two substituents from a molecule with a simultaneous reduction of the molecule's oxidation state. In the context of trichlorobutene, this often involves the removal of chlorine atoms.

Studies have shown that chlorinated butenes, including trichlorobutene, can undergo reductive elimination reactions. canada.cascispace.comscilit.comresearchgate.netuwaterloo.ca For instance, research on the degradation of chlorinated butenes by granular iron (a zero-valent iron or ZVI system) has demonstrated that 2,3,4-trichloro-1-butene (2,3,4-TCB-1) can be degraded through reductive β-elimination. scispace.comscilit.com This process results in the formation of less chlorinated and often more volatile compounds, such as 1,3-butadiene (B125203) and chloroprene (B89495). scilit.com

These reactions are particularly relevant in anaerobic environments where reducing conditions prevail, such as in certain groundwater systems and sediments. The presence of reducing agents, like zero-valent iron, can significantly enhance the rate of degradation. canada.cadtic.mil

Biotic Transformation Processes

Biotic transformation, or biodegradation, involves the breakdown of chemical compounds by living organisms, primarily microorganisms like bacteria and fungi. numberanalytics.com This is a crucial process in the natural attenuation of many organic pollutants.

Microbial Degradation Pathways

The ability of microorganisms to degrade chlorinated compounds is well-documented. mdpi.comglobalscienceresearchjournals.org While specific studies on the microbial degradation of trichlorobutene are not abundant, general principles of microbial metabolism of chlorinated hydrocarbons can be applied. nih.govunesp.br

Microorganisms can utilize chlorinated compounds as a source of carbon and energy or transform them through co-metabolism, where the degradation of the pollutant occurs in the presence of another primary substrate. nih.gov The degradation pathways often involve enzymatic reactions that can cleave the C-Cl bonds. mdpi.com For chlorinated alkenes, both aerobic and anaerobic degradation pathways are possible. nih.gov Aerobic pathways typically involve oxygenase enzymes that incorporate oxygen into the molecule, making it more susceptible to further breakdown. unesp.br Anaerobic pathways often proceed through reductive dechlorination. nih.govclu-in.org

The efficiency of microbial degradation is influenced by a variety of environmental factors, including the presence of suitable microbial populations, nutrient availability, temperature, and pH. globalscienceresearchjournals.org

Reductive Dechlorination in Anaerobic Conditions

Reductive dechlorination is a key biotic process for the breakdown of chlorinated compounds in anaerobic environments. clu-in.orgmdpi.com In this process, the chlorinated compound serves as an electron acceptor, and a chlorine atom is removed and replaced with a hydrogen atom. clu-in.org This reaction is carried out by specific groups of anaerobic bacteria, such as Dehalococcoides species, which are known to dechlorinate a wide range of chlorinated solvents. nih.govberkeley.edu

For trichlorobutene, sequential reductive dechlorination would lead to the formation of dichlorobutenes, then monochlorobutenes, and ultimately butene. This stepwise removal of chlorine atoms reduces the toxicity and persistence of the compound. clu-in.org The process requires an electron donor, which can be hydrogen or a simple organic compound, and is dependent on the redox potential of the environment. clu-in.org Studies on other chlorinated ethenes and ethanes have shown that distinct microbial populations are often responsible for different steps in the dechlorination sequence. nih.govresearchgate.netnih.gov While direct evidence for trichlorobutene is limited, it is highly probable that similar microbial processes contribute to its transformation in anaerobic settings. researchgate.net

Table 3: Comparison of Abiotic and Biotic Degradation Processes for Trichlorobutene

| Process | Typical Conditions | Key Reactants/Agents | Primary Transformation |

| Hydrolysis | Aquatic environments | Water, H+, OH- | Substitution of Cl with OH |

| Photolysis | Surface waters, atmosphere | Sunlight (UV radiation) | C-Cl bond cleavage, radical formation |

| Reductive Elimination | Anaerobic, reducing environments | Zero-valent iron, other reducing agents | Removal of Cl atoms, formation of double bonds |

| Microbial Degradation | Aerobic or anaerobic environments | Bacteria, fungi, enzymes | Oxidation or reductive dechlorination |

| Reductive Dechlorination | Anaerobic environments | Anaerobic bacteria (e.g., Dehalococcoides) | Sequential replacement of Cl with H |

Hydrogenolysis as a Degradation Mechanism

While the initial degradation step for chlorinated butenes like 2,3,4-trichlorobutene-1 (TCB) in the presence of granular iron is described as a reductive β-elimination reaction, this leads to the formation of intermediates such as chloroprene. nih.govuwaterloo.ca The subsequent degradation of these chlorinated intermediates, like chloroprene and 2,3-dichlorobutadiene-1,3 (DCBD), proceeds through a hydrogenolysis pathway. nih.govuwaterloo.ca Furthermore, the common, non-chlorinated intermediate, 1,3-butadiene, undergoes catalytic hydrogenation to produce the final, more saturated end products. nih.govuwaterloo.ca This catalytic hydrogenation is a specific type of hydrogenolysis where hydrogen is added across double bonds.

Degradation Kinetics and Reaction Rates

The study of degradation kinetics provides quantitative insight into the speed of a chemical reaction and how it is influenced by various factors. mt.com By measuring the change in concentration of a substance over time, key parameters such as the reaction rate, rate law, and half-life can be determined, which are crucial for understanding the environmental persistence of a compound like trichlorobutene.

In environmental or engineered systems, the degradation of 2,3,4-trichlorobutene-1 has been shown to follow pseudo-first-order kinetics. nih.govuwaterloo.ca A pseudo-first-order reaction is a multi-reactant reaction where the reaction rate appears to be dependent on the concentration of only one reactant. acs.orglibretexts.org This occurs when all other reactants are present in such a large excess that their concentrations remain effectively constant throughout the reaction. libretexts.org

In the case of trichlorobutene degradation in granular iron columns, the reaction rate is dependent on the concentration of trichlorobutene, while the granular iron surface provides a constant, non-limiting reactant. nih.govuwaterloo.ca This simplifies the kinetic analysis, allowing the rate of degradation to be modeled using a first-order rate equation. libretexts.org

The half-life of a compound is the time required for its concentration to be reduced by half. This parameter is a critical indicator of a chemical's persistence in a specific environment. Studies have determined the half-life of trichlorobutene in different environmental media.

In laboratory column experiments designed to simulate groundwater remediation, the degradation of chlorinated butenes, including TCB, was rapid. The surface area normalized half-lives were found to be in the range of 1.6 to 5.2 minutes. nih.govuwaterloo.ca In contrast, the estimated half-life for 2,3,4-trichloro-1-butene in the atmosphere, where degradation occurs through photochemical-oxidative processes, is approximately 1.4 days. oecd.org

Table 1: Half-Life of Trichlorobutene in Different Media

| Medium | Condition | Half-Life | Citation |

| Granular Iron Column | Surface Area Normalized | 1.6 - 5.2 min m²/mL | nih.gov, uwaterloo.ca |

| Atmosphere | Photochemical-Oxidative Degradation | ~1.4 days | oecd.org |

Pseudo-First-Order Kinetics in Environmental Systems

Formation of Degradation Products and Intermediates

The degradation of trichlorobutene results in a cascade of chemical transformations, leading to the formation of various intermediates and, ultimately, more stable, non-chlorinated end products.

In treatment systems utilizing granular iron, 2,3,4-trichlorobutene-1 undergoes reductive dechlorination. nih.govuwaterloo.ca The process involves the formation of intermediates, such as chloroprene, before being fully dechlorinated. nih.govuwaterloo.ca The common reaction intermediate for a range of chlorinated butenes and butadienes under these conditions is 1,3-butadiene. nih.govuwaterloo.ca This complete dechlorination to a single, non-chlorinated intermediate is a key step in the detoxification pathway.

The 1,3-butadiene formed is a transient intermediate that does not persist in the system. nih.govuwaterloo.ca It undergoes further transformation through catalytic hydrogenation. nih.govuwaterloo.ca This final degradation step results in a mixture of relatively less harmful and more saturated end products, which include 1-butene, cis-2-butene, trans-2-butene, and n-butane. nih.govuwaterloo.ca

Table 2: Degradation Products of Trichlorobutene in Granular Iron Systems

| Compound Type | Compound Name | Citation |

| Intermediate | Chloroprene | nih.gov, uwaterloo.ca |

| Common Intermediate | 1,3-Butadiene | nih.gov, uwaterloo.ca |

| Final Product | 1-Butene | nih.gov, uwaterloo.ca |

| Final Product | cis-2-Butene | nih.gov, uwaterloo.ca |

| Final Product | trans-2-Butene | nih.gov, uwaterloo.ca |

| Final Product | n-Butane | nih.gov, uwaterloo.ca |

1,3-Butadiene Formation

Mobility and Persistence in Environmental Compartments